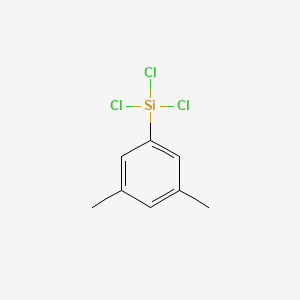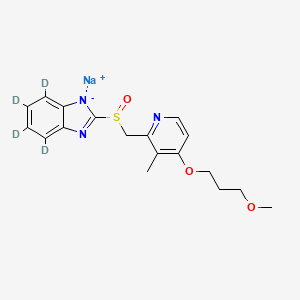
magnesium;cyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;cyclopenta-1,3-diene is an organometallic compound that consists of a magnesium atom bonded to a cyclopenta-1,3-diene ligand. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The cyclopenta-1,3-diene ligand is a five-membered ring with alternating double bonds, which provides a conjugated system that can interact with the magnesium atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;cyclopenta-1,3-diene can be synthesized through various methods. One common approach involves the reaction of cyclopenta-1,3-diene with a magnesium halide, such as magnesium chloride, in the presence of a suitable solvent like tetrahydrofuran. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as: [ \text{Cyclopenta-1,3-diene} + \text{MgCl}_2 \rightarrow \text{this compound} + \text{by-products} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can participate in reduction reactions, often acting as a reducing agent itself.
Substitution: The cyclopenta-1,3-diene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce various substituted cyclopentadiene derivatives.
Aplicaciones Científicas De Investigación
Magnesium;cyclopenta-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s reactivity is explored in biochemical studies to understand its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is utilized in the production of polymers and other advanced materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which magnesium;cyclopenta-1,3-diene exerts its effects involves the interaction of the magnesium atom with the conjugated system of the cyclopenta-1,3-diene ligand. This interaction can facilitate various chemical transformations, including electron transfer and bond formation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium;cyclopentadienyl: Similar to magnesium;cyclopenta-1,3-diene but with a different ligand structure.
Magnesium;benzene: Another organometallic compound with a benzene ligand instead of cyclopenta-1,3-diene.
Magnesium;ferrocene: Contains a ferrocene ligand, which is a sandwich compound with iron.
Uniqueness
This compound is unique due to the specific electronic properties of the cyclopenta-1,3-diene ligand, which provides distinct reactivity compared to other magnesium-organometallic compounds. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H2Mg-8 |
|---|---|
Peso molecular |
146.43 g/mol |
Nombre IUPAC |
magnesium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H.Mg/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
Clave InChI |
JKFJKSYCTHXSTO-UHFFFAOYSA-N |
SMILES canónico |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![disodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-dione;hydrate](/img/structure/B12350648.png)




![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350699.png)
![3-[(4-methoxybenzyl)oxy]-1-methyl-1H-pyrazol-4-amine](/img/structure/B12350701.png)
![(5E)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)piperidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B12350705.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B12350716.png)

